Cas no 925889-93-6 (2-Methoxy-4-piperazin-1-yl-phenol)

2-Methoxy-4-piperazin-1-yl-phenol is a phenolic derivative featuring a piperazine substituent, offering versatile reactivity and structural utility in synthetic chemistry. Its methoxy and hydroxyl groups provide distinct sites for further functionalization, making it valuable for the development of pharmacologically active compounds or fine chemical intermediates. The piperazine moiety enhances solubility and potential binding interactions, which may be advantageous in medicinal chemistry applications. This compound is typically characterized by high purity and stability under standard conditions, ensuring reliable performance in research and industrial processes. Its well-defined structure allows for precise modifications, supporting its use in targeted synthetic pathways.
2-Methoxy-4-piperazin-1-yl-phenol structure
925889-93-6 structure
Product Name:2-Methoxy-4-piperazin-1-yl-phenol
CAS No:925889-93-6
MF:C11H16N2O2
MW:208.256942749023
MDL:MFCD08689600
CID:69528
PubChem ID:24820540
Update Time:2025-06-30

2-Methoxy-4-piperazin-1-yl-phenol Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxy-4-(piperazin-1-yl)phenol
    • 2-Methoxy-4-piperazin-1-yl-phenol
    • AS-38062
    • 925889-93-6
    • 2-Methoxy-4-piperazin-1-ylphenol
    • AB48293
    • EN300-342299
    • AKOS015998650
    • FT-0691736
    • DTXSID00647555
    • MFCD08689600
    • 2-methoxy-4-(1-piperazinyl)phenol
    • CS-0172551
    • A844272
    • 2-methoxy-4-piperazin-1-yl-phenol, AldrichCPR
    • SCHEMBL2292016
    • AC-6300
    • DB-021271
    • MDL: MFCD08689600
    • Inchi: 1S/C11H16N2O2/c1-15-11-8-9(2-3-10(11)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3
    • InChI Key: JNYQZYVLEBQJSV-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)N1CCNCC1)O

Computed Properties

  • Exact Mass: 208.121
  • Monoisotopic Mass: 208.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 44.7A^2

Experimental Properties

  • Color/Form: Yellow to Brown Solid
  • Density: 1.155
  • Boiling Point: 407 °C at 760 mmHg
  • Flash Point: 407 °C at 760 mmHg
  • Refractive Index: 1.561

2-Methoxy-4-piperazin-1-yl-phenol Security Information

  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Storage Condition:2-8 °C

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2-Methoxy-4-piperazin-1-yl-phenol Suppliers

Amadis Chemical Company Limited
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(CAS:925889-93-6)2-Methoxy-4-piperazin-1-yl-phenol
Order Number:A844272
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Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:02
Price ($):397.0/998.0/2990.0
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Additional information on 2-Methoxy-4-piperazin-1-yl-phenol

Professional Introduction to 2-Methoxy-4-piperazin-1-yl-phenol (CAS No. 925889-93-6)

2-Methoxy-4-piperazin-1-yl-phenol, identified by the Chemical Abstracts Service Number (CAS No.) 925889-93-6, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the class of phenolic derivatives featuring a piperazine moiety, which has garnered considerable attention due to its structural versatility and biological activity. The presence of both methoxy and piperazine functional groups makes it a promising candidate for further exploration in medicinal chemistry, particularly in the development of novel therapeutic agents.

The structure of 2-Methoxy-4-piperazin-1-yl-phenol incorporates a phenolic ring substituted at the 2-position with a methoxy group and at the 4-position with a piperazine ring. This configuration imparts unique electronic and steric properties to the molecule, which can be exploited to modulate its interaction with biological targets. The piperazine group, known for its ability to enhance solubility and bioavailability, is particularly valuable in drug design. Additionally, the phenolic hydroxyl group provides a site for further chemical modification, allowing for the synthesis of more complex derivatives with tailored pharmacological properties.

In recent years, there has been growing interest in phenolic compounds due to their diverse biological activities. These activities include antioxidant, anti-inflammatory, and antimicrobial properties, which have been extensively studied in both preclinical and clinical settings. The pharmacological potential of 2-Methoxy-4-piperazin-1-yl-phenol has been explored in several research avenues, particularly in the context of central nervous system (CNS) disorders. Its structural similarity to known active pharmaceutical ingredients (APIs) suggests that it may exhibit comparable or even enhanced efficacy in treating conditions such as depression, anxiety, and neurodegenerative diseases.

One of the most compelling aspects of 2-Methoxy-4-piperazin-1-yl-phenol is its potential as a scaffold for drug development. The combination of the methoxy and piperazine groups allows for selective binding to various biological targets, including receptors and enzymes involved in neurotransmitter pathways. For instance, studies have indicated that this compound may interact with serotonin receptors, which are crucial in regulating mood and behavior. Furthermore, its ability to cross the blood-brain barrier makes it an attractive candidate for CNS drug delivery systems.

The synthesis of 2-Methoxy-4-piperazin-1-yl-phenol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution followed by condensation reactions with appropriate reagents. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for preclinical and clinical trials. Additionally, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structural integrity of the compound at each stage of synthesis.

In terms of biological evaluation, preliminary studies on 2-Methoxy-4-piperazin-1-yl-phenol have shown promising results in cell-based assays. These assays have demonstrated its ability to modulate key signaling pathways involved in inflammation and neurotransmission. For example, researchers have observed inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses. Moreover, its interaction with serotonin receptors has been investigated using radioligand binding assays, revealing high affinity for certain subtypes.

The clinical relevance of this compound is further underscored by ongoing research efforts aimed at translating preclinical findings into therapeutic applications. Collaborative studies between academic institutions and pharmaceutical companies are exploring its potential as a monotherapy or adjunctive treatment for various neurological disorders. Phase I clinical trials are being planned to assess safety profiles and pharmacokinetic parameters in human subjects. These trials will provide critical insights into dosing regimens and potential side effects, paving the way for larger-scale investigations.

From a medicinal chemistry perspective, 2-Methoxy-4-piperazin-1-yl-phenol serves as an excellent model for designing next-generation drugs. Its scaffold can be modified through structural optimization strategies such as halogenation, alkylation, or introduction of additional heterocyclic moieties. Such modifications aim to enhance potency, selectivity, and metabolic stability while minimizing adverse effects. Computational modeling techniques like molecular docking are increasingly being used to predict binding affinities and optimize lead compounds before experimental validation.

The role of computational chemistry in understanding the behavior of 2-Methoxy-4-piperazin-1-yl-phenol cannot be overstated. Techniques such as quantum mechanics (QM) calculations help elucidate electronic structures and predict reactivity patterns. Molecular dynamics (MD) simulations provide insights into conformational changes and interactions with biological targets at an atomic level. These computational approaches complement experimental data by offering rapid screening of virtual libraries and identification of promising candidates for further investigation.

In conclusion, 2-Methoxy -4 - piperazin -1 - yl - phenol (CAS No . 925889 -93 -6 ) represents a significant advancement in pharmaceutical research due to its unique structural features , biological activities ,and synthetic feasibility . Its potential applications span across multiple therapeutic areas , particularly those involving modulation of neurotransmitter systems . As research progresses ,this compound is expected to contribute valuable insights into drug design principles , leading to novel treatments for neurological disorders . Continued exploration through interdisciplinary collaboration will further enhance our understanding , ultimately translating laboratory discoveries into tangible benefits for patients worldwide .

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Amadis Chemical Company Limited
(CAS:925889-93-6)2-Methoxy-4-piperazin-1-yl-phenol
A844272
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):397.0/998.0/2990.0
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